An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-ethylpyrimidine-5-carboxylate
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-ethylpyrimidine-5-carboxylate
Preamble: Navigating the Landscape of Novel Pyrimidines
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Their versatile chemical nature and biological significance make them a focal point of intensive research. This guide focuses on a specific, yet underexplored member of this family: Ethyl 2-ethylpyrimidine-5-carboxylate.
While extensive public data on this particular molecule is nascent, its structural motifs suggest significant potential as a synthetic intermediate for novel bioactive compounds. This document, therefore, serves a dual purpose: it is both a repository of predicted characteristics based on analogous structures and, more importantly, a comprehensive methodological framework for the empirical determination and validation of its core physicochemical properties. As Senior Application Scientists, we do not merely present data; we build the robust experimental foundation upon which that data rests. This guide is designed to empower researchers to fully characterize this and other novel chemical entities with scientific rigor.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. All subsequent data is contingent on this initial verification.
Molecular Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.20 g/mol [1]
The proposed structure for Ethyl 2-ethylpyrimidine-5-carboxylate is presented below. Key structural features include the pyrimidine core, an ethyl substituent at the C2 position, and an ethyl carboxylate group at the C5 position. These features are critical for its reactivity and potential biological interactions.
Figure 1: Chemical Structure of Ethyl 2-ethylpyrimidine-5-carboxylate
Caption: Workflow for GC-MS Purity and Identity Confirmation.
Step-by-Step GC-MS Protocol:
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Principle: The sample is volatilized and separated based on its boiling point and interaction with a stationary phase. The separated components are then ionized and fragmented, and the resulting mass-to-charge ratio is detected, providing a molecular fingerprint. 2[2]. Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a high-purity volatile solvent like dichloromethane or ethyl acetate.
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Instrumentation:
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Injector: Split/splitless, 250 °C.
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Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane phase.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
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Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the peak should be consistent with the molecular weight (M+ ion at m/z = 180) and expected fragmentation pattern of Ethyl 2-ethylpyrimidine-5-carboxylate.
Spectroscopic Structural Verification
Expertise & Experience: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the precise atomic arrangement and functional groups. This multi-technique approach provides orthogonal data, leading to a highly trustworthy structural assignment.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Signals (in CDCl₃):
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~9.1 ppm (s, 1H): Hydrogen at C6 of the pyrimidine ring.
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~8.9 ppm (s, 1H): Hydrogen at C4 of the pyrimidine ring.
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~4.4 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.
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~3.0 ppm (q, 2H): Methylene protons (-CH₂-CH₃) of the C2-ethyl group.
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~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.
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~1.3 ppm (t, 3H): Methyl protons (-CH₂-CH₃) of the C2-ethyl group.
Predicted ¹³C NMR Signals (in CDCl₃):
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~165 ppm: Carbonyl carbon (C=O) of the ester.
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~160-170 ppm: C2, C4, C6 carbons of the pyrimidine ring.
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~120 ppm: C5 carbon of the pyrimidine ring.
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~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.
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~30 ppm: Methylene carbon (-CH₂-) of the C2-ethyl group.
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~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.
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~12 ppm: Methyl carbon (-CH₂-CH₃) of the C2-ethyl group.
Step-by-Step NMR Protocol:
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Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
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Analysis: Compare the observed chemical shifts, multiplicities (singlet, triplet, quartet), and integrations with the predicted values to confirm the structure.
3.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Step-by-Step IR Protocol:
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Principle: Specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. An IR spectrum is a plot of absorbance versus wavenumber. 2[3]. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: Place a small amount of the neat sample (if liquid) or a few crystals (if solid) directly onto the ATR crystal.
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Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
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Data Analysis: Identify key absorption bands.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| ~2980-2850 | C-H stretch | Aliphatic (ethyl groups) |
| ~1720-1740 | C=O stretch | Ester carbonyl |[3] | ~1550-1600 | C=N, C=C stretch | Pyrimidine ring | | ~1250-1300 | C-O stretch | Ester |[3]
Determination of Thermal Properties
Expertise & Experience: Melting and boiling points are fundamental physical constants that provide an indication of purity and molecular forces. A sharp melting range suggests high purity.
Workflow for Thermal Analysis
Caption: Workflow for Determining Melting and Boiling Points.
Step-by-Step Melting Point Protocol (if solid):
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Load a small amount of dry, purified powder into a capillary tube, sealed at one end.
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Place the tube in a calibrated melting point apparatus.
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Heat rapidly to ~10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound should have a sharp melting range of < 2 °C.
Conclusion: From Characterization to Application
This guide provides a comprehensive, authoritative framework for the full physicochemical characterization of Ethyl 2-ethylpyrimidine-5-carboxylate. By following these self-validating protocols, researchers can establish a robust and reliable data package for this molecule, encompassing its identity, purity, and core physical properties. This foundational knowledge is a prerequisite for any further investigation, whether in synthetic methodology, process development, or as a crucial step in the long and rigorous path of drug development. The principles and workflows outlined herein are not merely a checklist but a reflection of the scientific integrity required to advance novel chemical entities from the bench to their ultimate application.
References
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MDPI. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper].
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OIV. (2009). Ethyl carbamate analysis in alcoholic beverages: selective detection method by gas chromatography/mass spectrometry. COMPENDIUM OF INTERNATIONAL METHODS OF ANALYSIS - OIV. Retrieved from [Link]
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PubChem. Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link]
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PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]
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PubChem. Ethyl 5-ethylpyrimidine-2-carboxylate. Retrieved from [Link]
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U.S. Environmental Protection Agency. Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate - Chemical Details. Retrieved from [Link]
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SpectraBase. Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]
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ChemBK. ethyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]
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Amerigo Scientific. Ethyl 2-Aminopyrimidine-5-carboxylate. Retrieved from [Link]
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